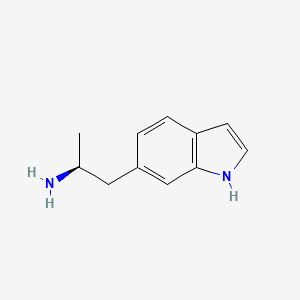

6-(2-Aminopropyl)indole, (S)-

Description

Contextualization within Indole-Based Bioactive Compounds

(S)-6-(2-Aminopropyl)indole belongs to the vast and significant class of indole (B1671886) derivatives. The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. bohrium.comnih.gov This structural motif is prevalent in a multitude of natural products and synthetic molecules that exhibit significant biological activity. bohrium.comresearchgate.net The indole framework is a fundamental component of essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. wikipedia.orgmdpi.compcbiochemres.com

The versatility of the indole scaffold has led to its incorporation into numerous pharmaceutical drugs with diverse therapeutic applications. bohrium.comnih.gov Well-known medications such as the anti-inflammatory drug indomethacin, the antihypertensive agent pindolol, and the triptan-class migraine treatment sumatriptan (B127528) are all built upon an indole core. wikipedia.orgbenthamscience.combenthamdirect.com Researchers have been drawn to indole derivatives for decades due to their wide-ranging pharmacological properties, which include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govmdpi.compcbiochemres.combenthamscience.comchula.ac.th The ability of the indole structure to mimic peptides and bind to various enzymes and receptors makes it a highly valuable framework in the ongoing quest for novel therapeutic agents. researchgate.netchula.ac.th

Significance of Stereochemistry in Indole Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological profile of bioactive compounds. For indole derivatives containing a chiral center, such as 6-(2-aminopropyl)indole (B157925), the specific spatial orientation can lead to profound differences in biological activity between stereoisomers (enantiomers). nih.govresearchgate.net The designation "(S)-" in (S)-6-(2-Aminopropyl)indole specifies a particular configuration at the chiral carbon of the aminopropyl side chain. ontosight.ai

The importance of stereospecificity is a well-established principle in pharmacology. Different enantiomers of a drug can exhibit distinct interactions with chiral biological targets like enzymes and receptors. This can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable effects. For instance, the asymmetric synthesis of drug intermediates like (S)-pregabalin is of considerable importance to the pharmaceutical industry because its pharmacological activity resides in the (S)-enantiomer. nih.gov Research comparing positional isomers of aminopropylindoles, such as 5-IT and 6-IT, has demonstrated that even subtle changes in the chemical structure can lead to significantly different biological outcomes. nih.govresearchgate.net This highlights the principle that the precise three-dimensional structure, including the specific stereochemistry denoted by (S) or (R), is integral to the molecule's function.

Historical Scientific Context of Indole-6-ethanamine Investigation

The scientific investigation of indole-6-ethanamine, more specifically 6-(2-aminopropyl)indole (6-API or 6-IT), has roots in mid-20th-century pharmaceutical research, predating its later appearance as a designer drug. wikipedia.org One of the earliest documented studies appeared in 1964, when researcher G.M. Maxwell reported on the effects of 6-(2'-aminopropyl)indole on the general and coronary hemodynamics in dogs. wikipedia.org

Further context comes from a 1968 study by Cerletti et al., which found that 6-IT was more potent than its structural isomer, 5-IT, in antagonizing the effects of reserpine (B192253) and inhibiting monoamine oxidase. nih.gov Despite this early research, the compound remained largely within the confines of specialized scientific literature. Noted chemist Alexander Shulgin, in his work on tryptamines, acknowledged the existence of the five alpha-methyltryptamine (B1671934) positional isomers, including the 6-isomer, but commented that only the 5-isomer was known at the time to be active in humans as a CNS material. wikipedia.org

In the 21st century, interest in aminopropylindole isomers was renewed primarily for forensic and pharmacological purposes, especially after its positional isomer 5-(2-aminopropyl)indole (B590550) (5-IT) emerged on the recreational drug market. nih.govwikipedia.org The synthesis and analytical characterization of all six positional isomers, including 6-(2-aminopropyl)indole, were undertaken to allow for their unambiguous identification in forensic samples. nih.gov More recent pharmacological studies have compared the monoamine-releasing properties of 6-IT to its 5-IT isomer and other substances, confirming that the position of the aminopropyl side chain on the indole ring drastically influences its interaction with monoamine transporters. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

1089719-75-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(2S)-1-(1H-indol-6-yl)propan-2-amine |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1 |

InChI Key |

QCFIFKAOUKPFPU-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC2=C(C=C1)C=CN2)N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization

Established Synthetic Routes to Indole-6-ethanamine Scaffolds

The creation of the 6-(2-aminopropyl)indole (B157925) structure is not a trivial synthetic task and typically involves a multi-step sequence starting from a pre-functionalized indole (B1671886) ring. The choice of synthetic route dictates whether the final product is a racemic mixture of both (R)- and (S)-enantiomers or is enriched in the desired (S)-form.

The most common and direct route to a racemic mixture of 6-(2-aminopropyl)indole involves a two-step process starting from 6-indolecarboxaldehyde. This pathway utilizes the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org

Henry Reaction (Nitroaldol Condensation): 6-Indolecarboxaldehyde is reacted with nitroethane in the presence of a base, such as ammonium (B1175870) acetate. This condensation reaction forms an intermediate β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the conjugated nitroalkene, 6-(2-nitroprop-1-en-1-yl)indole.

Reduction: The resulting nitroalkene is then subjected to a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond simultaneously. Lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is highly effective for this transformation, yielding racemic 6-(2-aminopropyl)indole. wikipedia.org Other reducing systems, such as catalytic hydrogenation or combinations like sodium borohydride (B1222165) with a transition metal salt, can also be employed. beilstein-journals.orgnih.gov

This sequence provides a reliable method for obtaining the racemic product, which serves as a standard for analytical studies or as a substrate for subsequent chiral resolution.

Obtaining the enantiomerically pure (S)-6-(2-aminopropyl)indole requires a more nuanced approach. While direct asymmetric synthesis is challenging, a well-established method involves the synthesis and subsequent separation of diastereomers. This strategy introduces a chiral auxiliary to create a pair of diastereomeric intermediates, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like chromatography.

A representative stereoselective approach involves the following steps:

Precursor Synthesis: The key precursor, 1-(1H-indol-6-yl)propan-2-one, is synthesized.

Diastereomer Formation: The ketone is subjected to reductive amination with a chiral amine, such as (S)-(-)-α-methylbenzylamine. This reaction forms a pair of diastereomeric amines: (S)-N-((S)-1-phenylethyl)-1-(1H-indol-6-yl)propan-2-amine and (R)-N-((S)-1-phenylethyl)-1-(1H-indol-6-yl)propan-2-amine.

Diastereomer Separation: The diastereomeric mixture is separated using column chromatography, as the two compounds will have different retention factors.

Chiral Auxiliary Removal: The separated (S,S)-diastereomer is then subjected to a reaction to cleave the chiral auxiliary. Catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) is a common method to remove the α-methylbenzyl group, yielding the desired (S)-6-(2-aminopropyl)indole. researcher.life

This diastereomeric resolution approach is a robust and widely applicable method for accessing optically pure α-methyltryptamines and their positional isomers. researcher.life

The success of the aforementioned synthetic routes is contingent on the availability of key indole precursors, primarily 6-bromoindole (B116670) and its derivatives.

Synthesis of 6-Indolecarboxaldehyde: This crucial precursor for the racemic Henry reaction route is typically prepared from 6-bromoindole. A common method is the Vilsmeier-Haack formylation, where 6-bromoindole is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, typically at the 3-position. To obtain the 6-formyl derivative, a protection-metalation-formylation sequence is often required. An alternative involves the conversion of 6-bromoindole to an organometallic species (e.g., a Grignard or organolithium reagent) followed by quenching with a formylating agent like DMF.

Synthesis of 1-(1H-indol-6-yl)propan-2-one: This ketone, required for the stereoselective route, can also be synthesized from 6-bromoindole. A plausible pathway involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction or Stille coupling, to introduce a propen-2-ol (B8755588) or related synthon at the 6-position, which can then be converted to the desired ketone.

The following table summarizes the key precursors and their synthetic transformations.

| Precursor | Reagents | Product | Reaction Type |

| 6-Bromoindole | POCl₃, DMF | 6-Bromo-1H-indole-3-carbaldehyde chemicalbook.comnih.gov | Vilsmeier-Haack Formylation |

| 6-Indolecarboxaldehyde | Nitroethane, NH₄OAc | 6-(2-Nitroprop-1-en-1-yl)indole wikipedia.orgresearchgate.net | Henry Reaction |

| 6-(2-Nitroprop-1-en-1-yl)indole | LiAlH₄ | (±)-6-(2-Aminopropyl)indole wikipedia.org | Reduction |

| 1-(1H-indol-6-yl)propan-2-one | (S)-α-methylbenzylamine, H₂, Pd/C | Diastereomeric Amines | Reductive Amination |

Advanced Analytical Elucidation and Structural Characterization

The unambiguous identification of 6-(2-aminopropyl)indole and the determination of its isomeric and enantiomeric purity necessitate the use of advanced analytical techniques. Chromatography is employed for separation, while spectroscopy provides detailed structural information.

Positional Isomers: The separation of the six possible positional isomers of (2-aminopropyl)indole (from the 2-, 3-, 4-, 5-, 6-, and 7-positions) is a significant analytical challenge.

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful tool for separating these isomers. However, studies have shown that some isomers can be difficult to resolve. Notably, the 5- and 6-(2-aminopropyl)indole isomers have been reported to co-elute under certain GC conditions, making their individual identification in a mixture challenging without derivatization or specialized columns. smolecule.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers a viable alternative for separating all positional isomers. smolecule.com Reversed-phase columns with buffered mobile phases are typically effective in resolving these closely related compounds based on subtle differences in their polarity and interaction with the stationary phase.

Stereoisomers (Enantiomers): Determining the enantiomeric purity of (S)-6-(2-aminopropyl)indole requires chiral chromatography.

Chiral HPLC: This is the most widely used method for separating enantiomers. americanpharmaceuticalreview.comnih.govnih.gov The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Common CSPs for separating chiral amines include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), proteins, or cyclodextrins. nih.gov The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol).

Once isolated, the structure of 6-(2-aminopropyl)indole is confirmed using a combination of spectroscopic methods.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), α-methyltryptamines exhibit a characteristic fragmentation pattern. The most prominent fragmentation pathway is the α-cleavage (beta-scission relative to the indole ring), which involves the loss of the aminopropyl side chain's terminal amino group. This results in the formation of a highly stable indolenyl cation. For 6-(2-aminopropyl)indole (molar mass 174.25 g/mol ), the base peak in the mass spectrum is typically observed at m/z 130, corresponding to the [C₉H₈N]⁺ fragment resulting from the cleavage of the Cα-Cβ bond. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include a singlet for the indole N-H proton (typically downfield, >8.0 ppm), distinct signals for the aromatic protons on the indole ring (in the 6.5-7.6 ppm region), and signals for the aminopropyl side chain: a multiplet for the methine proton (CH), two diastereotopic protons for the methylene (B1212753) group (CH₂), and a doublet for the terminal methyl group (CH₃). nih.govyoutube.com

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the 11 carbon atoms in the molecule. The eight carbons of the indole ring typically resonate in the 100-140 ppm range, while the three aliphatic carbons of the side chain appear at higher field (typically 20-50 ppm). journals.co.zaacs.org

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

A pair of bands in the 3300-3400 cm⁻¹ region due to the symmetric and asymmetric N-H stretching of the primary amine group.

C-H stretching vibrations for aromatic protons (>3000 cm⁻¹) and aliphatic protons (<3000 cm⁻¹).

Strong absorptions in the 1450-1600 cm⁻¹ region from the C=C stretching vibrations of the aromatic indole ring.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of chemical compounds. In the case of (S)-6-(2-Aminopropyl)indole, mass spectrometric analysis provides valuable insights into its molecular structure through the study of its fragmentation patterns upon ionization. The fragmentation of the molecular ion is a characteristic process that can be used for identification and differentiation from its isomers.

Analysis of (S)-6-(2-Aminopropyl)indole and its positional isomers has been carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net While chromatographic methods can separate some isomers, mass spectrometry is essential for the unambiguous identification of co-eluting compounds. researchgate.net

The electron ionization (EI) mass spectrum of 6-(2-Aminopropyl)indole is characterized by several key fragmentation pathways. The molecular ion [M]•+ is typically observed, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. The primary fragmentation route involves the cleavage of the C-C bond between the indole ring and the aminopropyl side chain, as well as cleavage adjacent to the amino group.

A significant fragment ion is formed by the loss of the aminoethyl group, resulting in an ion corresponding to the indole moiety with a methyl group. Another prominent fragmentation pathway is the benzylic cleavage, which is common for alkyl-substituted indoles. This results in the formation of a stable tropylium-like ion if rearrangement occurs, or a simpler benzylic cation. The fragmentation of the aminopropyl side chain itself also contributes to the spectrum, with the loss of a methyl radical leading to a significant ion.

The product ion spectra obtained from tandem mass spectrometry (MS/MS) experiments provide more detailed structural information. For instance, the fragmentation of the protonated molecule [M+H]+ can be studied to reveal characteristic neutral losses. The differentiation of various (2-aminopropyl)indole isomers is possible through careful analysis of their product ion spectra. For example, the 2- and 7-isomers have been distinguished by the formation of specific fragment ions at m/z 132 (loss of vinylamine) and m/z 158 (loss of methylamine), respectively. researchgate.net Although the specific fragmentation pattern for the 6-isomer is part of a broader study of all six positional isomers, the general principles of indole alkaloid fragmentation apply. researchgate.net

Detailed research findings on the mass spectrometric fragmentation of 6-(2-Aminopropyl)indole have been reported in the context of forensic identification of designer drugs. researchgate.net These studies provide the basis for the data presented in the following table.

Table 1: Characteristic Mass Spectrometric Fragments of 6-(2-Aminopropyl)indole

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 174 | [C₁₁H₁₄N₂]•+ | Molecular Ion |

| 159 | [C₁₀H₁₁N₂]+ | Loss of a methyl radical (•CH₃) from the side chain |

| 130 | [C₉H₈N]+ | Cleavage of the aminopropyl side chain |

| 44 | [C₂H₆N]+ | Aminopropyl fragment |

Pharmacological Investigations in Preclinical Models

Monoamine Transporter Affinity and Substrate Properties

(S)-6-(2-Aminopropyl)indole, also known as 6-IT, demonstrates potent activity as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). In vitro studies utilizing rat brain synaptosomes have characterized it as a monoamine releasing agent. nih.gov

As a substrate for DAT, (S)-6-(2-aminopropyl)indole induces the release of dopamine. Research indicates that it is a potent substrate at the dopamine transporter. nih.gov

(S)-6-(2-aminopropyl)indole also acts as a potent substrate for the norepinephrine transporter, facilitating the release of norepinephrine. nih.gov

The most pronounced interaction of (S)-6-(2-aminopropyl)indole is with the serotonin transporter. It is a potent substrate for SERT, inducing the release of serotonin. nih.gov

When compared to its structural isomer, 5-(2-aminopropyl)indole (B590550) (5-IT), and the well-characterized monoamine releaser 3,4-methylenedioxymethamphetamine (MDMA), (S)-6-(2-aminopropyl)indole exhibits a distinct selectivity profile. While both 5-IT and 6-IT are potent substrates at all three monoamine transporters, 6-IT displays a greater potency for inducing release at SERT compared to DAT. nih.gov In contrast, 5-IT shows a preference for DAT over SERT. nih.gov Both isomers have similar potency at the norepinephrine transporter. nih.gov This highlights how subtle changes in the chemical structure of transporter ligands can lead to significant differences in their biological activity. nih.gov

The monoamine-releasing properties of these compounds were compared in in vitro release assays using rat brain synaptosomes. nih.gov The potency of these compounds as substrates for the transporters is indicated by their EC50 values, which represent the concentration required to elicit a half-maximal release of the respective monoamine.

Monoamine Transporter Substrate Potency (EC50, nM)

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 6-(2-Aminopropyl)indole (B157925) (6-IT) | - | - | - |

| 5-(2-Aminopropyl)indole (5-IT) | - | - | - |

| MDMA | - | - | - |

Data for the table above is based on studies of the racemic mixtures of 6-IT and 5-IT.

Monoamine Oxidase (MAO) System Modulation

While detailed in vitro inhibition data for (S)-6-(2-aminopropyl)indole on monoamine oxidase (MAO) isoforms is not extensively documented in publicly available research, its structural isomer, 5-IT, has been identified as a selective, competitive, and reversible inhibitor of MAO-A. ncats.io It is suggested that 6-IT also acts as a reversible inhibitor of MAO-A. researchgate.net Further investigation is required to fully characterize the in vitro inhibitory profile of (S)-6-(2-aminopropyl)indole against both MAO-A and MAO-B.

In Vitro MAO Inhibition Profile

| Compound | MAO-A IC50 | MAO-B IC50 |

|---|---|---|

| (S)-6-(2-Aminopropyl)indole | Data not available | Data not available |

Mechanistic Characterization of MAO Interaction

Limited preclinical data suggest that 6-(2-aminopropyl)indole (6-IT) may inhibit monoamine oxidase (MAO). Older research indicated that 6-IT is more potent than its isomer, 5-(2-aminopropyl)indole (5-IT), at inhibiting MAO activity. nih.gov However, detailed mechanistic studies characterizing this interaction are not extensively available in the current scientific literature. It has been speculated that the combined effects of transporter-mediated neurotransmitter release and MAO inhibition might contribute to the sustained in vivo effects of 6-IT. nih.gov

For context, detailed studies on the isomer 5-IT have shown it to be a selective, competitive, and reversible inhibitor of MAO-A, with an IC50 of 1.6 µM and a Ki of 0.25 µM. nih.gov In the same study, no significant inhibition of MAO-B was observed. nih.gov It is important to note that these specific values are for 5-IT and not 6-IT, and further research is needed to determine the precise inhibitory profile of (S)-6-(2-aminopropyl)indole against MAO-A and MAO-B.

Neurotransmitter Receptor Binding and Functional Activity Profiling

The direct interactions of (S)-6-(2-aminopropyl)indole with various neurotransmitter receptors remain largely uncharacterized in preclinical models.

Serotonin Receptor Subtype Interactions

Specific binding affinities and functional activities of (S)-6-(2-aminopropyl)indole at various serotonin (5-HT) receptor subtypes have not been reported in the scientific literature. While its structural analog, α-methyltryptamine (AMT), is known to be a potent agonist at 5-HT2 receptor subtypes, the effects of 6-IT at different monoamine receptor subtypes are currently unknown and require further investigation. nih.gov

Investigation of Other Relevant Receptor Systems

Below is a data table summarizing the monoamine transporter releasing activity for racemic 6-IT compared to its isomer 5-IT and MDMA.

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | DAT/SERT Ratio |

| 6-IT | 126 ± 17 | 37.1 ± 3.4 | 12.7 ± 1.1 | 0.1 |

| 5-IT | 30.5 ± 4.2 | 43.1 ± 1.9 | 243 ± 27 | 8.0 |

| MDMA | 87.7 ± 11 | 28.1 ± 2.9 | 108 ± 8.0 | 1.2 |

Data sourced from Marusich et al., 2016. nih.gov

In Vivo Behavioral and Neurochemical Assessments in Animal Models

Locomotor Activity and Behavioral Phenotyping in Rodents

In preclinical studies using mice, (S)-6-(2-aminopropyl)indole did not produce the typical stimulant effects on locomotor activity that are often observed with other psychomotor stimulants. nih.govnih.govnih.gov Instead, administration of 6-IT led to an increase in behaviors associated with serotonin toxicity. nih.govnih.govnih.gov

In a functional observational battery (FOB) in mice, racemic 6-IT was compared to its isomer 5-IT and MDMA. While 5-IT produced locomotor stimulation and typical stimulant effects similar to MDMA, 6-IT did not. nih.govnih.govnih.gov At doses of 5.6–10.0 mg/kg, 6-IT induced adverse effects indicative of serotonergic toxicity, which included salivation, tremor, hind limb splay, Straub tail, and a flattened body posture. nih.gov At 20 minutes post-injection, the only significant 5-HT-associated sign observed in the FOB was piloerection, suggesting a slow onset of peak effects in vivo. nih.gov

The behavioral profile of 6-IT, characterized by a lack of locomotor stimulation and the presence of serotonin-like toxicities, is consistent with its in vitro profile as a potent serotonin releaser. nih.govnih.gov This prominent serotonergic activity may attenuate the dopamine-mediated behaviors, such as increased locomotor activity. nih.gov

Neurochemical Alterations in Brain Regions via Microdialysis

To date, there are no published preclinical studies that have utilized in vivo microdialysis to assess the effects of (S)-6-(2-aminopropyl)indole on extracellular neurotransmitter levels in specific brain regions.

Structure Activity Relationship Sar Studies of 2 Aminopropyl Indole Derivatives

Influence of Indole (B1671886) Ring Substitution Position on Pharmacological Profiles

The location of the (2-aminopropyl) side chain on the indole ring is a critical determinant of a compound's pharmacological profile, particularly its potency and selectivity as a monoamine transporter substrate. Shifting the side chain from one position to another can dramatically alter its interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Comparative Studies with 5-(2-Aminopropyl)indole (B590550) (5-IT)

Comparative studies between 6-(2-aminopropyl)indole (B157925) (6-IT) and its structural isomer 5-(2-aminopropyl)indole (5-IT) reveal a profound difference in their pharmacological activities at monoamine transporters. While both are potent monoamine releasers, they exhibit opposite selectivity profiles. nih.govnih.gov

In vitro release assays using rat brain synaptosomes demonstrated that 6-IT is a potent and selective serotonin releasing agent. nih.gov In contrast, 5-IT acts preferentially as a dopamine releasing agent. nih.govresearchgate.net Specifically, 6-IT displayed a 10-fold selectivity for SERT-mediated release over DAT-mediated release. nih.gov Conversely, 5-IT showed an 8-fold selectivity for DAT-mediated release compared to its effects at SERT. nih.gov This stark contrast highlights how a simple positional change of the side chain from the 5-position to the 6-position on the indole ring completely reverses the substrate selectivity between DAT and SERT. nih.gov

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Ratio |

| 6-(2-Aminopropyl)indole (6-IT) | 303 | 113 | 31 | 9.8 |

| 5-(2-Aminopropyl)indole (5-IT) | 30 | 43 | 239 | 0.1 |

Data sourced from Marusich et al., 2016. The DAT/SERT ratio is calculated as (EC₅₀ at DAT) / (EC₅₀ at SERT). A ratio > 1 indicates SERT selectivity, while a ratio < 1 indicates DAT selectivity.

Comparative Studies with 3-(2-Aminopropyl)indole (α-Methyltryptamine, AMT)

Alpha-methyltryptamine (B1671934) (AMT), or 3-(2-aminopropyl)indole, is another key positional isomer. Unlike the more selective profiles of 5-IT and 6-IT, AMT acts as a relatively balanced releasing agent of serotonin, norepinephrine, and dopamine. release.org.ukwikipedia.org It is also known to be a reversible inhibitor of monoamine oxidase (MAO). wikipedia.orgecddrepository.org

Pharmacological data shows that AMT is a potent substrate at all three major monoamine transporters. Studies have reported EC₅₀ values for AMT as 41.1 nM at DAT, 13.9 nM at NET, and 12.9 nM at SERT. nih.gov When compared to 6-IT, AMT is significantly more potent as a dopamine and norepinephrine releaser and moderately more potent as a serotonin releaser. The key distinction lies in selectivity; whereas 6-IT is markedly serotonin-selective, AMT displays a more mixed profile, with high potency at all three transporters. nih.govnih.gov This broader activity profile of AMT underscores the unique pharmacological space occupied by the 6-substituted isomer.

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |

| 6-(2-Aminopropyl)indole (6-IT) | 303 | 113 | 31 |

| 3-(2-Aminopropyl)indole (AMT) | 41.1 | 13.9 | 12.9 |

6-IT data sourced from Marusich et al., 2016. AMT data sourced from Daley et al., 2007.

Impact of Stereochemistry on Ligand-Receptor/Transporter Interactions

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of a molecule dictates its ability to bind to chiral biological targets like receptors and transporters. For many psychoactive compounds, one enantiomer (e.g., the (S)- or (R)-isomer) is often significantly more potent or has a different pharmacological profile than the other. nih.gov

In the case of (2-aminopropyl)indole derivatives, the chiral center is at the alpha-carbon of the side chain. The key in vitro studies comparing 5-IT and 6-IT were conducted using the racemic mixtures, meaning a 1:1 ratio of the (S)- and (R)-enantiomers. nih.gov The specific contribution of the (S)-enantiomer of 6-(2-aminopropyl)indole to the observed SERT selectivity has not been fully elucidated in published literature.

However, studies on related α-alkylated tryptamines demonstrate the importance of stereochemistry. For example, research on the enantiomers of α-ethyltryptamine, a close analog of AMT, showed stereoselectivity in its activity. The (+)-isomer was found to be a weak partial 5-HT₂ₐ agonist, while the (-)-isomer was inactive at this receptor. nih.gov For inhibitors of monoamine transporters, stereoselectivity is a well-established phenomenon; for instance, (S)-citalopram is the pharmacologically active enantiomer that potently inhibits SERT. nih.gov It is therefore highly probable that the (S)- and (R)-enantiomers of 6-(2-aminopropyl)indole interact differently with the serotonin transporter, although further research isolating and testing the individual enantiomers is required to confirm this.

Rational Design and Synthesis of Novel Analogs for SAR Elucidation

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules to understand how specific structural features relate to biological activity. mdpi.com This process is essential for elucidating the SAR of a compound like 6-(2-aminopropyl)indole and for optimizing properties such as potency and selectivity.

The synthesis of novel analogs of 6-API for SAR elucidation would typically involve several strategies:

Indole Ring Substitution: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl groups) at different positions (2, 4, 5, 7) of the indole nucleus. This can probe electronic and steric interactions within the transporter binding pocket. For instance, studies on other tryptamine (B22526) series have shown that adding a 5-fluoro or 5-chloro group can enhance potency at monoamine transporters. nih.gov

Side Chain Modification: Altering the length of the alkyl chain (e.g., aminomethyl, aminobutyl), changing the α-substituent (e.g., ethyl instead of methyl), or modifying the terminal amine (e.g., N-methylation, N-ethylation). These changes can affect potency, selectivity, and metabolic stability.

Bioisosteric Replacement: Replacing the indole core with other bicyclic heterocycles to determine the importance of the indole nitrogen and the aromatic system for activity.

The synthesis of such analogs often begins with a substituted indole precursor, followed by the introduction of the aminopropyl side chain. Common synthetic routes, such as the Fischer indole synthesis, can be employed to generate the initial indole frameworks, which are then further functionalized. japsonline.com

Computational Chemistry and Molecular Modeling for Ligand-Target Docking

Computational chemistry provides powerful tools to visualize and analyze ligand-target interactions at an atomic level, offering insights that can guide rational drug design. Molecular docking and molecular dynamics (MD) simulations are used to predict how molecules like 6-(2-aminopropyl)indole bind to their targets, such as the serotonin transporter. nih.gov

Docking studies of ligands into homology models or crystal structures of SERT have identified a primary binding site (the S1 site) deep within the transmembrane domain. nih.govnih.gov Key interactions in this site typically involve:

An ionic interaction between the protonated amine of the ligand and a conserved aspartate residue (Asp98 in hSERT).

Aromatic (π-π stacking) and hydrophobic interactions between the ligand's aromatic system and residues like tyrosine (Tyr176) and phenylalanine (Phe341). nih.gov

While specific docking studies for 6-(2-aminopropyl)indole are not widely published, computational modeling could be used to rationalize its high affinity and selectivity for SERT compared to 5-IT. A molecular docking simulation would likely place the protonated amine of 6-API in proximity to Asp98. The orientation of the indole ring within the binding pocket, dictated by its 6-substitution, would then determine the specific hydrophobic and aromatic interactions with surrounding residues. By comparing the predicted binding poses and energies of 6-IT, 5-IT, and AMT, researchers could develop hypotheses to explain their distinct pharmacological profiles, which can then be tested through the synthesis and evaluation of new analogs. researchgate.net

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

In vitro models, particularly human liver microsomes and hepatocytes, are fundamental tools for assessing the metabolic stability of a compound and identifying its metabolites. While specific data on the metabolic stability of (S)-6-(2-Aminopropyl)indole is not extensively detailed in publicly available research, general principles of drug metabolism suggest that as a primary amine with an indole (B1671886) scaffold, it would be susceptible to enzymatic degradation in hepatic systems.

Studies on structurally similar compounds provide insights into the likely metabolic fate. For instance, investigations into other indole-containing psychoactive substances have demonstrated that hydroxylation of the indole ring and N-dealkylation of the aminopropyl side chain are common metabolic routes. It is plausible that (S)-6-(2-Aminopropyl)indole undergoes similar transformations.

Characterization of Cytochrome P450 Enzyme Involvement in Xenobiotic Biotransformation

The cytochrome P450 (CYP450) superfamily of enzymes is a major player in Phase I metabolism, responsible for the oxidation of a wide array of xenobiotics. The specific CYP450 isoforms involved in the metabolism of (S)-6-(2-Aminopropyl)indole have not been definitively identified in the available literature. However, based on the metabolism of analogous compounds, it is hypothesized that enzymes such as CYP1A2, CYP2D6, and CYP3A4 could be involved. For example, these enzymes have been implicated in the N-demethylation of the N-methyl derivative of the structurally related compound 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) nih.gov. Reaction phenotyping studies, which utilize a panel of specific CYP450 inhibitors or recombinant human CYP enzymes, would be necessary to precisely determine the contribution of each isoform to the metabolism of (S)-6-(2-Aminopropyl)indole.

Phase I and Phase II Metabolic Pathways

Phase I Metabolism: This phase typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For (S)-6-(2-Aminopropyl)indole, the primary expected Phase I metabolic pathways include:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common reaction catalyzed by CYP450 enzymes.

N-dealkylation: While (S)-6-(2-Aminopropyl)indole is a primary amine, this pathway is more relevant for its potential N-alkylated analogues.

Oxidative deamination: The primary amine group can be removed through oxidative deamination, leading to the formation of a ketone or aldehyde metabolite.

Phase II Metabolism: Following Phase I reactions, the modified compound can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. Potential Phase II pathways for metabolites of (S)-6-(2-Aminopropyl)indole include:

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic hydroxyl groups on the indole ring can be sulfated by sulfotransferases (SULTs).

Comparative Metabolomics with Structurally Related Indole and Benzofuran Derivatives

Comparing the metabolic pathways of (S)-6-(2-Aminopropyl)indole with its structural analogues can provide valuable insights. A key comparator is 6-(2-aminopropyl)benzofuran (6-APB), where the indole nitrogen is replaced by an oxygen atom.

Studies on 6-APB have identified several metabolites in rat urine and human liver preparations. The main metabolic pathways for 6-APB involve hydroxylation of the furan (B31954) ring, followed by ring cleavage. The resulting aldehyde can then be oxidized to a carboxylic acid or reduced to an alcohol. The main metabolite of 6-APB has been identified as 4-carboxymethyl-3-hydroxy amphetamine nih.gov.

| Feature | 6-(2-Aminopropyl)indole (B157925) (6-API) - Hypothesized | 6-(2-Aminopropyl)benzofuran (6-APB) - Observed nih.gov |

| Primary Heterocyclic Ring | Indole | Benzofuran |

| Key Phase I Reactions | Hydroxylation of the indole ring, Oxidative deamination | Hydroxylation of the furan ring, Ring cleavage |

| Identified Major Metabolites | Not yet reported | 4-carboxymethyl-3-hydroxy amphetamine |

| Involved CYP450 Enzymes (for N-demethylation of N-methyl analogue) | Not yet reported | CYP1A2, CYP2D6, CYP3A4 |

This table presents hypothesized pathways for 6-API based on general metabolic principles and observed pathways for the structurally similar 6-APB.

The differences in the heteroatom (nitrogen in indole versus oxygen in benzofuran) can influence the electronic properties of the ring system and thus affect the sites and rates of metabolism. For instance, the indole nitrogen can also be a site for metabolic reactions, which is not possible for the furan oxygen in 6-APB. Further research is needed to directly compare the in vitro and in vivo metabolic profiles of these two classes of compounds to fully understand the influence of the heterocyclic core on their biotransformation.

Advanced Analytical Methodologies for Forensic and Research Applications

High-Resolution Mass Spectrometry for Isomer Differentiation and Quantitation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel psychoactive substances (NPS), including (S)-6-API. HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 ppm. This capability allows for the determination of the elemental composition of a molecule, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

However, positional isomers like the various aminopropylindoles (e.g., 5-API, 6-API, and 7-API) and its structural isomer α-methyltryptamine (AMT), possess the same elemental composition and exact mass. drugsandalcohol.ie Therefore, HRMS alone cannot differentiate them. Differentiation relies on the analysis of fragmentation patterns generated via tandem mass spectrometry (MS/MS). While isomers like 5-IT and AMT can produce nearly identical mass spectra under certain conditions, subtle differences in fragment ion abundances can be exploited for differentiation, though this often requires careful method optimization and comparison with a certified reference standard. drugsandalcohol.ie For enantiomers such as the (S)- and (R)- forms of 6-API, standard HRMS techniques are insufficient for differentiation as they have identical mass spectra. Chiral separation techniques must be coupled with HRMS for this purpose.

Quantitative analysis using HRMS, often in tandem with liquid chromatography (LC-HRMS), offers high sensitivity and precision for determining the concentration of (S)-6-API in complex matrices. nih.gov

Coupled Chromatographic Techniques (e.g., GC-MS/MS, LC-HRMS) for Complex Mixture Analysis

To overcome the limitations of mass spectrometry in isomer differentiation, it is coupled with chromatographic separation techniques. Both gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful methods for analyzing complex mixtures containing (S)-6-API and its isomers. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-based methods provide excellent chromatographic resolution for many tryptamine (B22526) analogs. researchgate.netjapsonline.com Positional isomers of (2-aminopropyl)indole can be successfully separated and identified using GC-MS. caymanchem.com However, the primary amine and potential indole (B1671886) nitrogen of 6-API make it a polar compound, which can lead to poor peak shape and thermal degradation in the hot GC inlet. To address this, derivatization is often employed to increase volatility and thermal stability, and to improve chromatographic performance. researchgate.net For instance, trimethylsilyl (B98337) (TMS) derivatives of tryptamine analytes have been shown to effectively separate structural isomers on common GC columns. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is arguably the most powerful technique for the analysis of NPS like (S)-6-API. free.frnih.gov It avoids the high temperatures of GC, preventing thermal degradation of labile compounds. Reversed-phase LC, using columns like C18, can separate positional isomers based on subtle differences in their polarity. researchgate.netjapsonline.com The coupling with HRMS allows for sensitive detection and confident identification based on accurate mass and MS/MS fragmentation patterns. nih.gov For the specific challenge of separating enantiomers like (S)-6-API and (R)-6-API, chiral liquid chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

The table below summarizes the application of these techniques for tryptamine isomer analysis.

| Technique | Application for (S)-6-API Analysis | Advantages | Limitations | References |

| GC-MS/MS | Separation and identification of positional isomers. | High resolving power, established libraries. | Requires derivatization for polar analytes, potential for thermal degradation. | researchgate.netjapsonline.com |

| LC-HRMS | Separation, identification, and quantitation in complex matrices. | High sensitivity, suitable for polar and labile compounds, accurate mass confirmation. | Standard columns do not separate enantiomers. | nih.govfree.fr |

| Chiral LC-MS | Separation and identification of enantiomers (e.g., (S)- vs (R)-6-API). | Directly resolves enantiomers. | Requires specialized and often expensive chiral columns. | nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Definitive Structural Assignment

While chromatographic and mass spectrometric methods are essential for detection and quantification, definitive structural elucidation relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for unambiguous structure determination. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the precise determination of the substitution pattern on the indole ring, confirming the aminopropyl group's attachment at the 6-position. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can further establish the connectivity between atoms. While standard NMR cannot differentiate enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the (S) and (R) forms, allowing for their distinction and the determination of enantiomeric purity.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 6-API would show characteristic absorption bands for the N-H stretches of the primary amine and the indole amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring. While IR is excellent for identifying the general class of compound, it is less effective than NMR for distinguishing between positional isomers, as their IR spectra are often very similar. ojp.gov However, when a pure reference standard is available, comparison of the fingerprint region of the IR spectrum can provide confirmatory identification. drugsandalcohol.ie Gas chromatography coupled with solid-phase infrared spectroscopy (GC/IR) can be a useful tool for differentiating isomers that have been separated chromatographically. ojp.gov

Development and Validation of Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For (S)-6-API, derivatization can serve two primary purposes: enhancing performance in GC analysis and enabling the separation of enantiomers on non-chiral columns.

For GC Analysis: As mentioned, the primary amine of (S)-6-API can be derivatized to reduce its polarity and increase its volatility. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS derivatives, or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl derivatives. researchgate.net These derivatives typically exhibit better peak shapes and are less prone to thermal breakdown during GC analysis.

For Chiral Analysis (Indirect Method): A key application of derivatization is in chiral analysis. nih.gov This "indirect" approach involves reacting the racemic or enantiomerically-enriched sample with a chiral derivatizing agent (CDA). A CDA is a pure enantiomer of another compound that reacts with both enantiomers of the analyte (e.g., (S)- and (R)-6-API) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (either GC or LC). science.gov A variety of CDAs are available, such as N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) or other amino acid-based reagents, which react with the primary amine of 6-API. nih.govscience.gov The successful development of such a method requires that the derivatization reaction is quantitative, proceeds without racemization, and that the resulting diastereomers are stable and well-resolved chromatographically. nih.gov

| Derivatization Approach | Purpose | Example Reagent(s) | Analytical Technique | References |

| Silylation | Improve volatility and peak shape | BSTFA | GC-MS | researchgate.net |

| Acylation | Improve volatility and peak shape | TFAA, Alkyl Chloroformates | GC-MS | researchgate.netresearchgate.net |

| Chiral Derivatization | Separate enantiomers (indirectly) | TSPC, (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | GC-MS, LC-MS | nih.govscience.govscience.gov |

Reference Material Development for Analytical Standards

The availability of high-purity, well-characterized reference materials is a cornerstone of accurate and reliable analytical chemistry. For the identification and quantification of (S)-6-API, certified reference materials (CRMs) are essential for validating analytical methods, calibrating instruments, and confirming the identity of the compound in casework or research samples. drugsandalcohol.ie

A CRM for (S)-6-API would be a substance of known purity and identity, accompanied by a certificate of analysis detailing its chemical and physical properties. The characterization would involve a combination of the advanced techniques described above, including:

Structural Confirmation: Definitive identification using NMR and HRMS.

Purity Assessment: Quantification of the main component and identification of any impurities using techniques like LC-UV, GC-FID, or quantitative NMR (qNMR).

Chiral Purity: Determination of the enantiomeric excess (e.e.) to confirm that the material is indeed the (S)-enantiomer, using chiral HPLC or GC with a chiral stationary phase, or NMR with a chiral solvating agent.

Forensic laboratories and research institutions rely on commercial suppliers of analytical standards to provide these materials. caymanchem.comresearchgate.net The development of a CRM begins with the chemical synthesis of the target compound, followed by rigorous purification and comprehensive analysis to establish its identity and purity according to international standards, such as those outlined by ISO 17034 for reference material producers. Without such standards, the ability to unambiguously identify (S)-6-API and distinguish it from its (R)-enantiomer and other positional isomers is severely compromised, potentially leading to incorrect findings in forensic toxicology or misleading results in pharmacological research. drugsandalcohol.ie

Future Directions in S 6 2 Aminopropyl Indole Research

Elucidation of Comprehensive Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Models

A foundational priority for future research is the establishment of a detailed pharmacokinetic (PK) and pharmacodynamic (PD) profile for (S)-6-(2-Aminopropyl)indole. While some initial pharmacodynamic work has been conducted on the racemic mixture, a comprehensive understanding of the specific (S)-enantiomer's absorption, distribution, metabolism, and excretion (ADME) is currently lacking. ljmu.ac.uk Such studies are crucial for correlating the concentration of the compound in the body with its observed biological effects.

Pharmacodynamics: Initial in vitro research on racemic 6-(2-aminopropyl)indole (B157925) (6-IT) has demonstrated its potent interaction with monoamine transporters. nih.gov A comparative study using rat brain synaptosomes revealed that 6-IT is a potent substrate at transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.gov Notably, unlike its isomer 5-IT which shows a preference for DAT, 6-IT displays a tenfold selectivity for releasing serotonin via SERT over its effects at DAT. nih.govnih.gov This serotonergic preference is consistent with in vivo observations in mice, where administration of 6-IT led to behaviors associated with serotonin toxicity, in contrast to the typical stimulant effects produced by 5-IT. nih.govresearchgate.net

| Transporter | 6-IT EC₅₀ (nM) [³H]MPP+ Release | MDMA EC₅₀ (nM) [³H]MPP+ Release | Selectivity Ratio (DAT/SERT) |

| DAT | 126 | 121 | 0.1 |

| SERT | 12.1 | 79.1 | |

| NET | 39.8 | 44.0 | |

| Data sourced from Marusich et al. (2016). EC₅₀ represents the half-maximal effective concentration. nih.govnih.gov |

Future studies must expand on this by examining the (S)-enantiomer specifically, determining its affinity and functional activity not only at monoamine transporters but also at a wide array of receptor subtypes to identify potential off-target effects.

Investigation of Long-Term Neurobiological and Systemic Effects in Animal Models

The long-term consequences of sustained exposure to (S)-6-(2-Aminopropyl)indole are entirely unknown. Research into related compounds, such as 5- and 6-APB, suggests a potential risk for cardiac toxicity with chronic use, but specific studies on 6-IT are absent. service.gov.uknih.gov A critical future direction is the implementation of longitudinal studies in animal models to meticulously evaluate the lasting neurobiological and systemic impacts of chronic administration.

These studies should employ a range of methodologies to assess potential neurotoxicity. oup.com This includes advanced neuroimaging techniques and immunohistochemical analysis to detect changes in neuronal integrity, microglial activation, and the expression of long-term neuronal activation markers like △FosB in stress-sensitive brain regions such as the medial prefrontal cortex. oup.com Behavioral assessments should be conducted to probe for persistent alterations in cognition, mood, and anxiety. frontiersin.org Systemically, investigations should focus on cardiotoxicity, hepatotoxicity, and nephrotoxicity, monitoring relevant biomarkers and conducting histopathological examinations of major organs following chronic exposure. service.gov.uknih.gov Understanding these potential long-term effects is paramount for a complete risk assessment.

Exploration of Novel Synthetic Pathways for Enantiopure Compounds

The biological activity of chiral molecules often resides in a single enantiomer. researchgate.net For many psychoactive compounds, such as substituted phenylisopropylamines, a stereospecific requirement for their effects has been established. researchgate.net Therefore, the development of efficient and scalable methods for producing enantiomerically pure (S)-6-(2-Aminopropyl)indole is a crucial objective for enabling precise pharmacological studies.

Traditional synthetic routes may produce racemic mixtures, requiring challenging chiral resolution steps. roscoff-culture-collection.org Future research should focus on novel asymmetric synthesis strategies that yield the desired (S)-enantiomer directly. yale.eduacs.org Several modern synthetic approaches hold promise:

Enzymatic Catalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly method for synthesizing chiral amines. google.com This biocatalytic approach can produce compounds in high enantiomeric excess under mild reaction conditions.

Chiral Catalysts: The development of transition metal catalysts with chiral ligands (e.g., chiral phosphoramides) has enabled the highly enantioselective synthesis of various indole (B1671886) derivatives and chiral amines. acs.orgresearchgate.net Applying these catalytic systems to the synthesis of the aminopropyl side chain on the indole scaffold could provide a direct and efficient route to the (S)-enantiomer.

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, is a well-established and robust method for the asymmetric synthesis of a wide variety of amines and has been employed on industrial scales for drug production. yale.edu

The exploration and optimization of these pathways are essential for providing the pure material needed for all other avenues of proposed research.

Development of Advanced In Silico Models for Predicting Biological Activity

In silico, or computational, methods are powerful tools in modern drug discovery that can predict the biological activity of compounds, helping to prioritize research efforts and reduce reliance on extensive experimental testing. ijapbjournal.comnih.gov The development of advanced in silico models for (S)-6-(2-Aminopropyl)indole and its analogues represents a significant future research avenue.

Two key in silico approaches are particularly relevant:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijapbjournal.comfrontiersin.org By analyzing a dataset of related aminopropylindoles with known activities, a QSAR model could be built to predict the monoamine transporter affinity and selectivity of novel, unsynthesized analogues. ljmu.ac.ukfda.gov

Molecular Docking: This technique simulates the binding of a molecule (ligand) into the three-dimensional structure of a protein target, such as the serotonin transporter (SERT). uclan.ac.ukacs.org By performing docking simulations of (S)-6-(2-Aminopropyl)indole into validated homology models of human monoamine transporters, researchers can predict its binding pose, identify key molecular interactions, and generate hypotheses about the structural basis for its observed selectivity for SERT. uclan.ac.ukacs.org These models can then be used to virtually screen new designs for enhanced potency or altered selectivity.

Q & A

Q. What experimental methodologies are used to determine the pharmacological profile of (S)-6-(2-Aminopropyl)indole (6-IT) in monoamine transporter assays?

Researchers employ rat brain synaptosome preparations to measure the compound’s effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Radioactive substrates like [³H]MPP⁺ (for DAT/NET) and [³H]5-HT (for SERT) are used to quantify substrate release. EC₅₀ values are calculated via dose-response curves, and selectivity ratios (e.g., DAT/SERT) are derived to assess transporter preference .

Q. How is the stereochemical purity of (S)-6-IT validated during synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, enantiomeric excess can be confirmed using chiral derivatizing agents paired with high-resolution mass spectrometry (HRMS) .

Q. What behavioral assays are appropriate for assessing 6-IT’s acute effects in rodent models?

Open-field tests and beam-break activity monitoring are used to quantify locomotor stimulation. Behavioral domains (e.g., CNS excitation, autonomic effects) are categorized, and statistical analyses (Kruskal-Wallis ANOVA with Tukey’s post hoc tests) control for false positives. Note: 6-IT does not induce seizures or stereotypy in mice at tested doses .

Advanced Research Questions

Q. How do researchers resolve contradictions in 6-IT’s EC₅₀ values across different transporter assays?

Variability arises from differences in assay conditions (e.g., buffer composition, synaptosome preparation). To mitigate this, normalization to reference compounds (e.g., amphetamine or MDMA) and triplicate experimental replicates are essential. For example, 6-IT’s SERT EC₅₀ is consistently lower than DAT/NET, suggesting serotonergic dominance .

Q. What experimental designs differentiate 6-IT’s serotonergic toxicity from stimulant effects observed in its isomer 5-IT?

Comparative studies using selective transporter inhibitors (e.g., citalopram for SERT) in synaptosome assays can isolate mechanisms. In vivo, 6-IT’s lack of locomotor stimulation (vs. 5-IT) and induction of serotonin syndrome-like behaviors (e.g., hindlimb hyperextension) in rodents highlight divergent pathways .

Q. How can researchers assess 6-IT’s potential for neurotoxicity or cytotoxicity in non-tumoral cell lines?

V7 fibroblast assays are used to evaluate cytotoxicity. Cells are exposed to escalating 6-IT doses, and viability is measured via MTT or resazurin assays. Parallel testing in neuronal cultures (e.g., SH-SY5Y) with caspase-3/7 activity measurements can confirm apoptosis induction .

Q. What statistical approaches are recommended for analyzing dose-time interactions in 6-IT’s behavioral effects?

Mixed-effects models account for repeated measures over time. For example, beam-break counts post-injection (e.g., 0–80 minutes) are analyzed with time and dose as fixed effects and individual variation as random effects. Dose-dependent trends are validated via Tukey’s post hoc tests .

Methodological Considerations

- Data Reliability : Use triplicate experiments for transporter assays to minimize variability .

- Toxicology Screening : Prioritize assays that model serotonin syndrome (e.g., hyperthermia, tremors) in rodents to align with 6-IT’s clinical risk profile .

- Structural Insights : Molecular docking studies using 6-IT’s indole scaffold can predict interactions with transporter binding pockets, guiding SAR (structure-activity relationship) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.